molecular formula C7H13NO B2797275 1,2,2-Trimethylpyrrolidin-3-one CAS No. 53874-84-3

1,2,2-Trimethylpyrrolidin-3-one

Cat. No. B2797275
CAS RN: 53874-84-3
M. Wt: 127.187
InChI Key: DWYFDOGPFCQTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .


Molecular Structure Analysis

1,2,2-Trimethylpyrrolidin-3-one contains a total of 22 bonds; 9 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The pyrrolidine ring, which is a part of 1,2,2-Trimethylpyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Biological Importance

Pyrrolones and pyrrolidinones, which include 1,2,2-Trimethylpyrrolidin-3-one, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity . This makes them useful in the development of new antimicrobial drugs.

Anticancer Activity

These compounds have also been found to have anticancer activity . This suggests that they could be used in the development of new cancer treatments.

Anti-inflammatory Activity

Pyrrolone and pyrrolidinone derivatives have anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases.

Antidepressant Activity

These compounds have been found to have antidepressant activity . This suggests that they could be used in the development of new treatments for depression.

Anti-HCV Activity

Pyrrolone and pyrrolidinone derivatives have been found to have anti-HCV (Hepatitis C Virus) activity . This suggests that they could be used in the development of new treatments for Hepatitis C.

Synthesis of Alkaloids

Pyrrolidin-2-ones, including 1,2,2-Trimethylpyrrolidin-3-one, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the development of new materials for optoelectronic devices.

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2,2-trimethylpyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)6(9)4-5-8(7)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYFDOGPFCQTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trimethylpyrrolidin-3-one

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